molecular formula C12H13N3O2 B1393183 Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1251950-62-5

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1393183
M. Wt: 231.25 g/mol
InChI Key: GDSZWQFBHFWFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate, also known as MAMPC, is a synthetic compound used in a variety of scientific research applications. MAMPC has been used in the study of biochemical and physiological effects, and is known for its ability to act as an inhibitor of enzymes, specifically those involved in the synthesis of fatty acids and lipids. MAMPC has been extensively studied in laboratory experiments and is a valuable tool for researchers in the field of biochemistry and physiology.

Scientific Research Applications

Structural and Spectral Investigations

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate has been the subject of structural and spectral studies. For example, Viveka et al. (2016) conducted combined experimental and theoretical studies on a similar pyrazole-4-carboxylic acid derivative, focusing on its structural characterization using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction (Viveka et al., 2016).

Coordination Chemistry

The compound has relevance in coordination chemistry. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, closely related to the compound , and studied their coordination/chelation and crystallization properties with various metal ions, yielding insights into potential applications in coordination complexes (Radi et al., 2015).

Crystallography and Molecular Interactions

Investigations into the crystallography of related molecules provide insights into molecular interactions. Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in methyl pyrazolyl-benzimidazole and pyrazolyl-nitrobenzoate compounds, offering a deeper understanding of molecular structures and intermolecular forces (Portilla et al., 2007).

Corrosion Inhibition

Another application area is in corrosion inhibition. Chetouani et al. (2005) studied the inhibitive action of bipyrazolic type organic compounds, including a derivative of the compound , on the corrosion of pure iron in acidic media. Their research revealed these compounds as efficient corrosion inhibitors (Chetouani et al., 2005).

Antifungal and Antibacterial Activities

Compounds related to Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate have been evaluated for their antifungal and antibacterial properties. For instance, Du et al. (2015) synthesized novel derivatives of this class and tested them against phytopathogenic fungi, finding moderate to excellent activities (Du et al., 2015).

properties

IUPAC Name

methyl 1-(2-aminophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-7-10(12(16)17-2)14-15(8)11-6-4-3-5-9(11)13/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSZWQFBHFWFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Methyl 1-(2-aminophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.